molecular formula C8H20Ge B1293566 Tetraethylgermane CAS No. 597-63-7

Tetraethylgermane

Cat. No.: B1293566
CAS No.: 597-63-7
M. Wt: 188.87 g/mol
InChI Key: QQXSEZVCKAEYQJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tetraethylgermane plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in the metabolic pathways of germanium compounds. These interactions often involve the formation of complexes that can influence the activity of the enzymes. For instance, this compound can form complexes with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics . These interactions can lead to either the activation or inhibition of the enzymes, depending on the specific context of the reaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation and differentiation . Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These changes can have downstream effects on cellular metabolism, including alterations in the levels of key metabolites and the flux through metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, leading to either the inhibition or activation of their catalytic activity . This binding can result in conformational changes in the enzyme structure, which can either enhance or reduce the enzyme’s ability to catalyze reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to the formation of byproducts that may have different biochemical properties and effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can even have beneficial effects on certain physiological processes . At high doses, this compound can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These toxic effects are often dose-dependent and can be influenced by factors such as the duration of exposure and the specific animal model used in the study.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of germanium compounds. The compound can interact with enzymes such as cytochrome P450, which play a crucial role in the oxidation and reduction of xenobiotics . These interactions can influence the metabolic flux through these pathways and lead to changes in the levels of key metabolites. Additionally, this compound can affect the activity of cofactors involved in these metabolic reactions, further influencing the overall metabolic process .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several key processes. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, this compound can bind to various proteins and other biomolecules, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s overall activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by several factors, including targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell through the presence of targeting signals on its molecular structure . Additionally, post-translational modifications such as phosphorylation or ubiquitination can influence the localization and activity of this compound within the cell . These processes can affect the compound’s overall function and its interactions with other biomolecules within the cell.

Preparation Methods

Tetraethylgermane was first synthesized by Clemens Winkler in 1887 through the reaction of diethylzinc with germanium tetrachloride . The reaction can be represented as follows:

GeCl4+2Zn(C2H5)2Ge(C2H5)4+2ZnCl2\text{GeCl}_4 + 2 \text{Zn(C}_2\text{H}_5\text{)}_2 \rightarrow \text{Ge(C}_2\text{H}_5\text{)}_4 + 2 \text{ZnCl}_2 GeCl4​+2Zn(C2​H5​)2​→Ge(C2​H5​)4​+2ZnCl2​

In industrial settings, this compound is produced using similar methods, ensuring high purity and yield. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Tetraethylgermane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxygen, water, and various halogens. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Tetraethylgermane is similar to other tetraalkylgermanium compounds, such as tetraethylsilane, tetraethyltin, and tetraethyllead. it is unique due to its specific applications in germanium deposition processes. Unlike tetraethyllead, which is highly toxic, this compound is considered to be less harmful and more environmentally friendly .

Similar compounds include:

  • Tetraethylsilane
  • Tetraethyltin
  • Tetraethyllead

Each of these compounds has its own set of applications and properties, but this compound stands out for its use in the microelectronics industry and its relatively lower toxicity .

Properties

IUPAC Name

tetraethylgermane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20Ge/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXSEZVCKAEYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Ge](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060499
Record name Germane, tetraethyl-
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Molecular Weight

188.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597-63-7
Record name Tetraethylgermane
Source CAS Common Chemistry
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Record name Germane, tetraethyl-
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Record name Tetraethylgermane
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Record name Germane, tetraethyl-
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Record name Germane, tetraethyl-
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Record name Tetraethylgermanium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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